molecular formula C12H17ClN2 B1611841 3-Chloro-4-(3-methylpiperidin-1-yl)aniline CAS No. 893750-70-4

3-Chloro-4-(3-methylpiperidin-1-yl)aniline

Cat. No. B1611841
M. Wt: 224.73 g/mol
InChI Key: GVZXCXVRHHROFD-UHFFFAOYSA-N
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Scientific Research Applications

Anilines :

  • Application Summary : Anilines are used in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, polymers, and photographic and rubber chemicals .
  • Methods of Application : Anilines are typically synthesized through nitration of arenes, reduction of nitroarenes, and reactions of secondary amines .
  • Results or Outcomes : The synthesis of anilines is a critical process in the chemical industry, leading to the production of various useful compounds .

Pyrimidines :

  • Application Summary : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application : Pyrimidines are synthesized through various methods, and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Numerous pyrimidines exhibit potent anti-inflammatory effects. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation5. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling5.


Future Directions

The future directions of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline are not specified in the search results. However, given its structural features, it could potentially be used as a building block in the synthesis of more complex molecules in pharmaceutical or materials science research6.


Please note that this information is based on available online resources and should be used as a starting point for further research. Always refer to appropriate safety data sheets and consult with experts when handling chemicals.


properties

IUPAC Name

3-chloro-4-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13/h4-5,7,9H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZXCXVRHHROFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588271
Record name 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(3-methylpiperidin-1-yl)aniline

CAS RN

893750-70-4
Record name 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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